molecular formula C9H14ClFN2O2S B1520001 2-amino-N-(3-fluoro-4-methylphenyl)ethanesulfonamide hydrochloride CAS No. 1171345-34-8

2-amino-N-(3-fluoro-4-methylphenyl)ethanesulfonamide hydrochloride

Cat. No. B1520001
CAS RN: 1171345-34-8
M. Wt: 268.74 g/mol
InChI Key: YFMONYXJGSUQMP-UHFFFAOYSA-N
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Description

2-Amino-N-(3-fluoro-4-methylphenyl)ethanesulfonamide hydrochloride, also known as AFMPS, is a synthetic, water-soluble compound with a wide range of applications in laboratory experiments and scientific research. AFMPS is a highly effective reagent, meaning that it can be used to produce a wide range of products from simple chemical reactions. The compound has been used in a variety of research fields, including biochemistry, pharmacology, and toxicology. AFMPS has been found to be effective in a variety of biochemical and physiological processes, and is an important tool for scientists in their research.

Scientific Research Applications

Proteomics Research

This compound is utilized in proteomics research as a biochemical tool. It serves as a building block for synthesizing peptides and proteins for experimental analysis. The precise manipulation of amino acids, including those derived from 2-amino-N-(3-fluoro-4-methylphenyl)ethane-1-sulfonamide hydrochloride , allows researchers to study protein structure, function, and interactions .

Medicinal Chemistry

In medicinal chemistry, sulfonamide derivatives like this compound are explored for their potential therapeutic properties. They are known to mimic the transition state of peptide bonds, which makes them valuable in the design of enzyme inhibitors. This particular sulfonamide could be investigated for its ability to inhibit enzymes relevant to disease pathways .

Organic Synthesis

The sulfonamide group is a versatile motif in organic synthesis. It can act as an activating group, protecting group, or leaving group. This compound, with its sulfonamide moiety, could be employed in various synthetic routes to create complex organic molecules, potentially leading to new drugs or materials .

Molecular Scaffold

Sulfonamides serve as molecular scaffolds in drug development. The structure of 2-amino-N-(3-fluoro-4-methylphenyl)ethane-1-sulfonamide hydrochloride could be used as a framework upon which to build a diverse array of pharmacologically active molecules. Its rigid structure can help in maintaining the necessary conformation for biological activity .

Analytical Chemistry

In analytical chemistry, this compound can be used as a standard or reference material in chromatographic methods such as HPLC, LC-MS, and UPLC. Its well-defined structure and properties allow for accurate calibration and method development .

Chemical Education

Due to its interesting chemical properties, 2-amino-N-(3-fluoro-4-methylphenyl)ethane-1-sulfonamide hydrochloride can be used in educational settings to demonstrate various chemical reactions and principles, particularly those involving sulfonamide chemistry .

Biochemical Assays

This compound may be used in biochemical assays to study its interaction with biological targets. It can help in understanding the binding affinity and specificity of sulfonamide-based inhibitors towards their respective enzymes or receptors .

Lead Compound Optimization

In the pharmaceutical industry, compounds like 2-amino-N-(3-fluoro-4-methylphenyl)ethane-1-sulfonamide hydrochloride are often used as lead compounds. They undergo various modifications to improve their pharmacokinetic and pharmacodynamic profiles, leading to the development of more effective and safer drugs .

properties

IUPAC Name

2-amino-N-(3-fluoro-4-methylphenyl)ethanesulfonamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13FN2O2S.ClH/c1-7-2-3-8(6-9(7)10)12-15(13,14)5-4-11;/h2-3,6,12H,4-5,11H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFMONYXJGSUQMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NS(=O)(=O)CCN)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClFN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-amino-N-(3-fluoro-4-methylphenyl)ethane-1-sulfonamide hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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